3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2S/c1-11-7-16-19-9-12(10-22(16)21-11)3-2-6-20-25(23,24)13-4-5-15(18)14(17)8-13/h4-5,7-10,20H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVOZKOSRIAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClF N₃O₂S
- Molecular Weight : 357.84 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Contributes to solubility and biological activity. |
| Chloro and Fluoro Substituents | Enhance lipophilicity and receptor binding affinity. |
| Pyrazolo[1,5-a]pyrimidine Core | Imparts antitumor and anti-inflammatory properties. |
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. The compound has shown inhibitory effects against various cancer cell lines, particularly those associated with BRAF(V600E) mutations and other oncogenic pathways.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation, such as the MAPK/ERK pathway.
Anti-inflammatory Properties
Studies have demonstrated that compounds within this class possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed.
- In vitro Studies : Cell line assays have shown reduced secretion of TNF-alpha and IL-6 upon treatment with this compound.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties, showing efficacy against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating substantial antibacterial activity, suggesting potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Increases potency against specific targets. |
| Fluoro Group | Enhances metabolic stability. |
| Pyrazolo Ring Modifications | Alters selectivity towards different receptors. |
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with a synergistic effect observed when combined with doxorubicin .
Study 2: Anti-inflammatory Action
Another investigation highlighted the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment led to a decrease in paw swelling and reduced levels of inflammatory markers in serum .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling the pyrazolo[1,5-a]pyrimidine core with the benzenesulfonamide moiety via a propyl linker. Reflux reactions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like potassium carbonate are common. Post-synthesis purification includes column chromatography and recrystallization using ethanol/water mixtures. Purity (>95%) is confirmed via TLC, HPLC, and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can the structure of this compound be rigorously validated?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and linker integrity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- IR : Identify sulfonamide (S=O stretching at ~1350 cm) and pyrimidine ring vibrations.
Cross-referencing with synthetic intermediates (e.g., pyrazolo[1,5-a]pyrimidin-6-yl precursors) ensures structural fidelity .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the pyrazolopyrimidine scaffold's known role in modulating signaling pathways. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity assays). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HepG2 or MCF-7) can assess cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å) and refine with SHELXL. Focus on torsional angles between the pyrazolopyrimidine and benzenesulfonamide groups to identify steric or electronic constraints. Compare with density functional theory (DFT)-optimized geometries to validate experimental data .
Q. How do structural modifications (e.g., halogen substitution) impact target selectivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Replace 3-chloro and 4-fluoro groups with other halogens (e.g., Br, I) or electron-withdrawing groups (NO).
- Test modified analogs against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays.
- Analyze binding modes via molecular docking (AutoDock Vina) and correlate with IC values. Note: Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups show enhanced membrane permeability .
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Data Reconciliation : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations.
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
Q. What strategies stabilize this compound under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs.
- Solubility Enhancement : Formulate with cyclodextrins or TPGS (d-α-tocopheryl polyethylene glycol succinate) to improve aqueous solubility.
- Light Sensitivity : Conduct accelerated stability studies under UV/vis light (ICH Q1B guidelines) .
Methodological Notes
- Crystallography : SHELX programs are robust for small-molecule refinement but may require manual adjustment for disordered solvent molecules .
- SAR Studies : Prioritize substituents at the pyrazolopyrimidine 6-position, as this region often mediates target interactions .
- Data Contradictions : Always cross-validate purity (elemental analysis) with bioactivity; impurities <1% can disproportionately affect assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
